N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide is a complex organic compound featuring a brominated aniline moiety, a phenylvinyl group, and a methylbenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide typically involves multiple steps. One common approach is to start with the bromination of aniline to form 4-bromoaniline. This intermediate can then be reacted with a carbonyl compound to introduce the carbonyl group. The phenylvinyl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Heck coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the 4-bromoaniline moiety can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The phenylvinyl group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2-dichloroethyl)benzamide: This compound features a similar brominated aniline moiety but differs in its additional functional groups.
N-(1-((4-Bromoanilino)carbonyl)-2-(2-furyl)vinyl)-4-chlorobenzamide: This compound has a furyl group and a chlorobenzamide moiety, making it structurally similar but functionally distinct.
Uniqueness
N-(1-((4-Bromoanilino)carbonyl)-2-phenylvinyl)-4-methylbenzamide is unique due to its combination of a brominated aniline moiety, a phenylvinyl group, and a methylbenzamide structure. This unique combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
304002-33-3 |
---|---|
Molekularformel |
C23H19BrN2O2 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
N-[(E)-3-(4-bromoanilino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H19BrN2O2/c1-16-7-9-18(10-8-16)22(27)26-21(15-17-5-3-2-4-6-17)23(28)25-20-13-11-19(24)12-14-20/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ |
InChI-Schlüssel |
DHXHUFYDHCARMH-RCCKNPSSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.